molecular formula C6H10BNO4 B1509798 Methylboronic acid MIDA ester CAS No. 1104637-40-2

Methylboronic acid MIDA ester

Cat. No.: B1509798
CAS No.: 1104637-40-2
M. Wt: 170.96 g/mol
InChI Key: VXMLSGMSTPGVIA-UHFFFAOYSA-N
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Description

Methylboronic acid MIDA ester is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system. Its chemical formula is C7H10BNO4, and it is often used as a building block in organic synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylboronic acid MIDA ester typically involves the reaction of boronic acids with N-methyliminodiacetic acid (MIDA). One common method includes the reaction of vinylboronic acid with MIDA under controlled conditions to form the desired compound . The reaction is usually carried out in an aqueous basic medium, which facilitates the slow release of boronic acids, allowing for efficient cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylboronic acid MIDA ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylboronic acid MIDA ester is unique due to its dimethyl substitution, which imparts specific steric and electronic properties. These properties make it particularly useful in certain synthetic applications where other MIDA boronates may not be as effective .

Properties

IUPAC Name

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMLSGMSTPGVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737409
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-40-2
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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